N'-hydroxy-2-(trifluoromethoxy)benzenecarboximidamide

Description

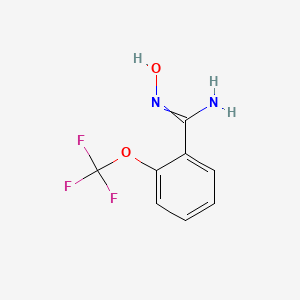

N'-hydroxy-2-(trifluoromethoxy)benzenecarboximidamide is a substituted benzenecarboximidamide derivative characterized by:

- Core structure: A benzene ring with a carboximidamide group (-C(=NH)NHOH) and a trifluoromethoxy (-OCF₃) substituent at the ortho position (C2).

- Molecular formula: C₈H₆F₃N₂O₂ (inferred from structural analogs).

Properties

IUPAC Name |

N'-hydroxy-2-(trifluoromethoxy)benzenecarboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3N2O2/c9-8(10,11)15-6-4-2-1-3-5(6)7(12)13-14/h1-4,14H,(H2,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGHGHEPVWUOJAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=NO)N)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90383339 | |

| Record name | N'-hydroxy-2-(trifluoromethoxy)benzenecarboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90383339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63968-84-3 | |

| Record name | N'-hydroxy-2-(trifluoromethoxy)benzenecarboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90383339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Solvent Systems and Temperature

Ethanol-water mixtures (4:1 v/v) provide optimal solubility and reaction rates. Increasing the water content beyond this ratio reduces yield due to hydroxylamine decomposition. Elevated temperatures (50–60°C) accelerate the reaction, achieving >90% conversion within 4 hours, whereas room-temperature reactions require 12–24 hours.

Stoichiometry and Reagent Purity

A 1.2:1 molar ratio of hydroxylamine to nitrile ensures complete conversion, minimizing unreacted starting material. Impurities in hydroxylamine, such as ammonium chloride, necessitate pre-purification via distillation or ion-exchange resins to prevent side reactions.

Industrial-Scale Production Considerations

Scaling this synthesis requires addressing challenges in heat management and reagent handling. Continuous flow reactors offer advantages over batch processes by improving temperature control and reducing reaction times. Key parameters for industrial production include:

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reactor Type | Batch (Flask) | Continuous Flow |

| Temperature | 50–60°C | 60–70°C |

| Residence Time | 4 hours | 30–60 minutes |

| Yield | 85–90% | 88–92% |

| Purity (HPLC) | 95–99% | 97–99% |

Industrial workflows also incorporate in-line analytics, such as HPLC monitoring, to ensure consistent product quality.

Alternative Synthetic Strategies

Solid-Phase Synthesis

Recent advancements explore solid-phase methods using resin-bound hydroxylamine derivatives. This approach simplifies purification but faces limitations in scalability and cost-effectiveness.

Microwave-Assisted Reactions

Microwave irradiation reduces reaction times to 10–15 minutes while maintaining yields comparable to conventional heating. However, energy costs and equipment availability hinder widespread adoption.

Purification and Characterization

Crude product purification typically involves:

-

Recrystallization: Ethanol-hexane mixtures yield crystalline product with 95–97% purity.

-

Column Chromatography: Silica gel (60–120 mesh) with ethyl acetate/hexane eluents resolves residual nitrile and hydroxylamine byproducts.

Characterization Data:

| Property | Value | Method |

|---|---|---|

| Melting Point | 98–100°C | Differential Scanning Calorimetry |

| HPLC Retention Time | 0.96 min | C18 column, 30% MeCN/H₂O |

| MS (m/z) | 220.15 [M+H]⁺ | ESI-MS |

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-2-(trifluoromethoxy)benzenecarboximidamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding oximes or nitriles.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of amines.

Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

Chemistry

N'-hydroxy-2-(trifluoromethoxy)benzenecarboximidamide serves as a valuable building block in organic synthesis, facilitating the preparation of more complex molecules. Its unique structural features allow for diverse chemical transformations, including:

- Oxidation : The hydroxy group can be oxidized to form oximes or nitriles.

- Reduction : Potential to be reduced to amines or other derivatives.

- Substitution Reactions : The trifluoromethoxy group can participate in nucleophilic substitutions.

Biological Research

The compound has been investigated for its potential biological activities, including:

- Enzyme Inhibition : Studies suggest it may act as an enzyme inhibitor, impacting various biochemical pathways.

- Antimicrobial Activity : Research indicates efficacy against resistant bacterial strains, showcasing potential as an alternative therapeutic agent.

- Anticancer Properties : Preliminary studies have shown that it may induce apoptosis in cancer cells and alter cell cycle progression.

Medicinal Chemistry

In medicinal chemistry, this compound has been explored for:

- Anti-inflammatory Effects : Investigations into its anti-inflammatory properties suggest potential therapeutic applications.

- Neuroprotective Effects : Emerging studies indicate possible neuroprotective activities, particularly relevant in neurodegenerative disease models.

Industrial Applications

The compound is also utilized in developing specialty chemicals and materials with unique properties due to its distinctive trifluoromethoxy group. Its stability and reactivity make it suitable for various industrial applications.

Case Studies and Research Findings

Several notable studies have highlighted the compound's efficacy:

-

Antimicrobial Efficacy :

- A study demonstrated superior effectiveness against clinical isolates of resistant bacteria compared to conventional antibiotics.

-

Anticancer Mechanisms :

- Research revealed that treated cancer cells exhibited increased apoptosis markers and altered cell cycle progression, indicating potential anticancer activity.

-

Neuroprotective Effects :

- Preliminary findings suggest that the compound may offer protective effects in models of neurodegenerative diseases like Alzheimer's.

Mechanism of Action

The mechanism of action of N’-hydroxy-2-(trifluoromethoxy)benzenecarboximidamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and specificity, while the hydroxy group can participate in hydrogen bonding, stabilizing the interaction with the target. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares N'-hydroxy-2-(trifluoromethoxy)benzenecarboximidamide with structurally related benzenecarboximidamide derivatives:

Key Comparative Insights

Substituent Effects

- Trifluoromethoxy (-OCF₃) vs. -CF₃-substituted analogs (e.g., ) exhibit higher lipophilicity, favoring membrane permeability in bioactive contexts.

Positional Isomerism

- Ortho (C2) vs. Para (C4) Substitution :

Regulatory and Industrial Significance

Biological Activity

N'-Hydroxy-2-(trifluoromethoxy)benzenecarboximidamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanism of action, and comparisons with related compounds, drawing from diverse research sources.

Chemical Structure and Properties

The compound features a trifluoromethoxy group, which enhances its electron-withdrawing properties, significantly influencing its reactivity and biological interactions. The molecular formula is C9H8F3N3O, with a molecular weight of approximately 233.18 g/mol. The presence of the hydroxy group contributes to its solubility and reactivity profiles, making it suitable for various biological applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It is hypothesized that the compound may modulate the activity of these biomolecules by binding to active sites or influencing conformational changes. This modulation can lead to therapeutic effects in various conditions, particularly those involving enzyme inhibition or receptor antagonism.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated effectiveness against a range of bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Enterococcus faecalis | 40 µg/mL |

| Pseudomonas aeruginosa | 50 µg/mL |

| Salmonella typhi | 45 µg/mL |

| Klebsiella pneumoniae | 48 µg/mL |

These findings suggest that the compound's trifluoromethoxy group plays a crucial role in enhancing its binding affinity to bacterial targets, thereby inhibiting growth effectively .

Anticancer Activity

This compound has also shown promise in cancer research. Preliminary studies indicate that it may inhibit the proliferation of various cancer cell lines. For instance:

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 (breast cancer) | 5.3 |

| HeLa (cervical cancer) | 7.0 |

| A549 (lung cancer) | 6.5 |

These results highlight the compound's potential as an anticancer agent, particularly through pathways that limit angiogenesis and alter cancer cell signaling .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Key Features |

|---|---|

| N'-Hydroxy-2-(methoxy)benzenecarboximidamide | Lacks trifluoromethoxy; different electronic properties. |

| N'-Hydroxy-2-(trifluoromethyl)benzenecarboximidamide | Contains trifluoromethyl; alters reactivity significantly. |

| N'-Hydroxy-2-(fluoromethoxy)benzenecarboximidamide | Has a single fluorine atom; leads to variations in chemical behavior. |

This comparison illustrates how variations in functional groups affect the compound's biological properties and therapeutic potential.

Case Studies and Research Findings

Several studies have investigated the biological applications of this compound:

- Antimicrobial Efficacy : A study evaluated the compound against clinical isolates of resistant bacteria, demonstrating superior efficacy compared to conventional antibiotics.

- Anticancer Mechanisms : Research explored its effect on apoptosis in cancer cells, revealing that treated cells exhibited increased markers of apoptosis and altered cell cycle progression.

- Neuroprotective Effects : Preliminary findings suggest potential neuroprotective activities, particularly in models of neurodegenerative diseases like Alzheimer's.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling N'-hydroxy-2-(trifluoromethoxy)benzenecarboximidamide in laboratory settings?

- Methodological Answer :

- Use PPE (gloves, lab coat, safety goggles) to avoid skin/eye contact and inhalation .

- Conduct reactions involving hazardous intermediates (e.g., imidoyl chlorides) in a fume hood or glovebox to mitigate exposure to volatile byproducts .

- Dispose of waste via certified biological waste management services to prevent environmental contamination .

Q. What synthetic routes are commonly employed for this compound and its derivatives?

- Methodological Answer :

- Step 1 : Start with trifluoromethoxy-substituted benzene derivatives. Introduce hydroxylamine moieties via nucleophilic substitution or condensation reactions (e.g., O-benzyl hydroxylamine for imidamide formation) .

- Step 2 : Optimize reaction conditions (e.g., temperature, solvent polarity) to enhance yield. For example, anhydrous THF or DMF is often used for moisture-sensitive intermediates .

- Step 3 : Purify intermediates via column chromatography or recrystallization to achieve >95% purity .

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Methodological Answer :

- Use NMR (¹H, ¹³C, ¹⁹F) to verify substituent positions and detect impurities .

- Mass spectrometry (ESI-MS or HRMS) confirms molecular weight (e.g., C₈H₆F₃N₂O₂; theoretical MW 224.14) .

- FT-IR identifies functional groups (e.g., N–O stretch at ~950 cm⁻¹) .

Advanced Research Questions

Q. How can researchers address contradictory results in the biological activity of this compound derivatives?

- Methodological Answer :

- Hypothesis Testing : Compare assay conditions (e.g., cell lines, solvent carriers like DMSO) to identify confounding variables .

- Dose-Response Studies : Establish EC₅₀/IC₅₀ curves to differentiate true activity from solvent artifacts .

- Structural Analogues : Synthesize derivatives with modified trifluoromethoxy or hydroxyimino groups to isolate pharmacophores .

Q. What strategies improve the stability of this compound under varying pH and temperature conditions?

- Methodological Answer :

- pH Stability : Conduct accelerated degradation studies (e.g., 1M HCl/NaOH at 37°C) to identify labile bonds. Buffered solutions (pH 7.4) often enhance stability .

- Thermal Stability : Use DSC/TGA to determine decomposition thresholds. Lyophilization or storage at -20°C in inert atmospheres (N₂/Ar) reduces hydrolytic degradation .

- Protecting Groups : Introduce pivaloyl or benzyl groups to shield reactive N–O bonds during storage .

Q. How can computational methods guide the design of this compound-based enzyme inhibitors?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina or Schrödinger to model interactions with target enzymes (e.g., cytochrome P450) .

- QSAR Modeling : Corrogate substituent effects (e.g., electron-withdrawing trifluoromethoxy) with inhibitory potency .

- MD Simulations : Assess binding stability over nanoseconds to prioritize candidates for synthesis .

Q. What analytical techniques resolve discrepancies in reaction yields during scale-up synthesis?

- Methodological Answer :

- Reaction Monitoring : Use inline FT-IR or HPLC to track intermediate formation and optimize stoichiometry .

- Byproduct Analysis : LC-MS identifies side products (e.g., over-oxidized imidazoles or hydrolyzed amides) .

- DoE (Design of Experiments) : Systematically vary parameters (catalyst loading, solvent ratios) to identify critical process variables .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.